molecular formula C22H23NO4 B6496792 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637753-62-9

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B6496792
CAS No.: 637753-62-9
M. Wt: 365.4 g/mol
InChI Key: AIBWKMUAMCCHKN-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (coumarin) family, characterized by a bicyclic core structure with a ketone group at position 2. Key substitutions include:

  • Position 3: A 2-methoxyphenyl group, which introduces steric and electronic effects distinct from para-substituted analogs.
  • Position 7: A hydroxyl group, common in bioactive coumarins for hydrogen-bonding interactions.
  • Position 2: A methyl group, enhancing lipophilicity and steric bulk.
  • Position 8: A pyrrolidin-1-ylmethyl moiety, which may improve solubility and modulate receptor binding .

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-20(15-7-3-4-8-19(15)26-2)21(25)16-9-10-18(24)17(22(16)27-14)13-23-11-5-6-12-23/h3-4,7-10,24H,5-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWKMUAMCCHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with 2'-methoxyacetophenone, which undergoes Claisen-Schmidt condensation with substituted benzaldehydes to form a chalcone intermediate. Subsequent cyclization under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) yields the 3-aryl-4H-chromen-4-one scaffold. For the target compound, the 2-methyl group is introduced at the C2 position during this stage by employing methyl-substituted acetophenone derivatives.

Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Chalcone formationNaOH (10%), ethanol, reflux, 6 h78
CyclizationH2SO4 (conc.), 0–5°C, 2 h65

Hydroxylation at C7

The hydroxyl group at C7 is introduced via demethylation of a methoxy-protected intermediate. Boron tribromide (BBr3) in dichloromethane at −78°C selectively cleaves the methyl ether without affecting other functional groups.

7-Methoxy derivative+BBr378C7-Hydroxy product[4]\text{7-Methoxy derivative} + \text{BBr}_3 \xrightarrow{-78^\circ \text{C}} \text{7-Hydroxy product} \quad

The introduction of the pyrrolidin-1-ylmethyl group at the C8 position is achieved through a Mannich reaction, a three-component process involving an amine, formaldehyde, and an active hydrogen-containing compound.

Reaction Mechanism and Optimization

The Mannich reaction proceeds via the formation of an iminium ion intermediate, which reacts with the enol tautomer of the chromone. Pyrrolidine serves as the amine component, while formaldehyde acts as the carbonyl source.

Mechanistic Steps

  • Formation of the iminium ion:

    Pyrrolidine+HCHOPyrrolidinium methylene[5]\text{Pyrrolidine} + \text{HCHO} \rightarrow \text{Pyrrolidinium methylene} \quad
  • Nucleophilic attack by the enolized chromone at C8:

    Chromone enolate+Iminium ion8-(Pyrrolidin-1-ylmethyl) product[2][5]\text{Chromone enolate} + \text{Iminium ion} \rightarrow \text{8-(Pyrrolidin-1-ylmethyl) product} \quad

Optimized Conditions

ParameterOptimal ValueImpact on Yield
SolventDMF:Methanol (1:3)Maximizes solubility
Temperature90°C (363 K)Completes in 24 h
Molar Ratio1:1.2:1 (Chromone:HCHO:Pyrrolidine)Minimizes by-products
CatalystNone (thermal activation)Avoids side reactions

Example Procedure:
A mixture of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one (1.0 mmol), pyrrolidine (1.2 mmol), and formaldehyde (37% aqueous, 1.2 mmol) in DMF-methanol (4 mL) is heated at 90°C for 24 h. The product is isolated via column chromatography (SiO2, ethyl acetate/hexane).

Alternative Synthetic Routes

Sequential Functionalization

An alternative approach involves introducing the methyl group at C2 after cyclization. For example, Friedel-Crafts alkylation using methyl iodide and AlCl3 on the pre-formed chromone core allows selective methylation.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the Mannich reaction. Under microwave conditions (100°C, 300 W), reaction time reduces to 2 h with comparable yields (72% vs. 68% conventional).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) :
    δ 8.50 (s, 1H, H9), 7.92 (d, J = 2.1 Hz, 1H, H11), 4.12 (s, 2H, CH2-pyrrolidine), 3.85 (s, 3H, OCH3), 2.45 (m, 4H, pyrrolidine-H), 2.10 (s, 3H, C2-CH3).

  • IR (KBr) : 3420 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O).

Crystallographic Insights

Single-crystal X-ray diffraction reveals a non-planar chromone core, with a dihedral angle of 88.18° between the benzopyran and methoxyphenyl rings. This steric hindrance influences reactivity during the Mannich reaction.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, dihydro derivatives, and substituted aromatic compounds.

Scientific Research Applications

7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, also known as a flavonoid compound, has garnered attention for its potential applications across various scientific fields. This article explores its applications, particularly in pharmacology and biochemistry, supported by case studies and relevant data.

Structure

The compound features a chromone backbone with various substituents that enhance its biological activity. The presence of the pyrrolidine moiety is particularly significant for its interaction with biological targets.

Anticancer Activity

Research has indicated that flavonoids, including this compound, exhibit anticancer properties . A study explored its effects on different cancer cell lines, revealing cytotoxic activity against MCF-7 (breast cancer), SH-SY5Y (neuroblastoma), and HEP-G2 (hepatoma) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

Antioxidant Properties

Flavonoids are well-known for their antioxidant properties , which help in scavenging free radicals and reducing oxidative stress. This compound has shown promising results in various assays, indicating its potential as a natural antioxidant agent .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects , particularly due to the pyrrolidine group. Studies have indicated that it may help protect neuronal cells from damage caused by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Data Table: Summary of Biological Activities

Activity TypeCell Line / ModelObserved EffectReference
AnticancerMCF-7Induction of apoptosis
AnticancerSH-SY5YInhibition of cell proliferation
AntioxidantVarious assaysScavenging of free radicals
NeuroprotectiveNeuronal cellsProtection against oxidative stress

Case Study 1: Cytotoxicity Against Cancer Cells

In a controlled study, researchers evaluated the cytotoxic effects of this compound on human pancreatic cancer cells (PANC-1). The results demonstrated significant cell death at varying concentrations, suggesting a dose-dependent relationship with potential therapeutic implications in pancreatic cancer treatment .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of the compound in an animal model of neurodegeneration. Treatment with the compound resulted in reduced markers of oxidative stress and improved cognitive function in treated animals compared to controls. This suggests that the compound could be beneficial in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The following table highlights critical structural differences between the target compound and its analogs:

Compound Name R3 R2 R8 Molecular Formula Melting Point (°C) Key References
Target Compound: 7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one 2-Methoxyphenyl Methyl Pyrrolidin-1-ylmethyl C22H23NO5 Not reported
Daidzein 4-Hydroxyphenyl H H C15H10O4 315–325
7-Hydroxy-3-(4-hydroxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (2f) 4-Hydroxyphenyl H Pyrrolidin-1-ylmethyl C23H25NO4 177–179
7-Hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one (2m) 4-Methoxyphenyl H Pyrrolidin-1-ylmethyl C23H25NO4 Not reported
7-Hydroxy-3-(4-nitrobenzoyl)-2-(4-nitrophenyl)-4H-chromen-4-one (2i) 4-Nitrobenzoyl 4-Nitrophenyl H C22H13N2O8 290–291
8-((Dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one 4-Hydroxyphenyl H Dimethylaminomethyl C19H19NO4 Not reported

Key Observations :

  • Substituent Position at R3 : The target compound’s 2-methoxyphenyl group differs from para-substituted analogs (e.g., 4-hydroxyphenyl in daidzein or 4-methoxyphenyl in 2m ). This ortho-substitution may hinder rotational freedom and alter binding interactions.
  • Methyl Group at R2 : Unique to the target compound, this group increases steric hindrance compared to unsubstituted analogs like 2f .
  • Pyrrolidin-1-Ylmethyl at R8 : Shared with 2f and 2m, this substituent enhances basicity and solubility relative to smaller groups (e.g., H in daidzein) .

Pharmacological and Physicochemical Properties

Antioxidant Activity

Daidzein (C15H10O4) exhibits potent antioxidant properties due to its 4-hydroxyphenyl and 7-hydroxy groups, which scavenge free radicals . The target compound’s 2-methoxy group may reduce antioxidant efficacy compared to daidzein but could improve metabolic stability .

Receptor Antagonism

Compound 2f (C23H25NO4) demonstrated histamine H3 receptor (H3R) antagonism (IC50 = 1.2 µM), attributed to its pyrrolidinylmethyl group and 4-hydroxyphenyl substitution . The target compound’s 2-methoxy and 2-methyl groups might modulate receptor affinity differently, though experimental data are needed.

Melting Points and Solubility
  • The target compound’s melting point is unreported, but analogs with pyrrolidinylmethyl groups (e.g., 2f: 177–179°C ) generally have higher melting points than non-polar derivatives (e.g., 2i: 290–291°C ).

Biological Activity

7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound is characterized by a chromone backbone, which is known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C₂₂H₂₃NO₄
  • Molecular Weight: 365.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
A431<10
Jurkat<5
HT29<15

The compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that it effectively scavenged free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Compound IC50 (µM)
7-Hydroxy Chromone25
Ascorbic Acid20

This suggests that the compound can mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

These findings indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

The biological activities of this compound are likely mediated through multiple pathways:

  • Inhibition of Cell Proliferation: The compound may induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Mechanism: The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.
  • Antimicrobial Action: The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

A notable study involved the administration of this compound in a murine model of cancer. The results showed a marked reduction in tumor size compared to controls, with minimal side effects observed. Histological analyses revealed decreased cell proliferation rates and increased apoptosis in treated tumors.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one?

Methodological Answer : The compound can be synthesized via Mannich reactions or nucleophilic substitution, as demonstrated for structurally related chromenones. Key steps include:

  • Step 1 : Condensation of a hydroxylated chromenone precursor with pyrrolidine and formaldehyde under reflux in ethanol .
  • Step 2 : Purification via column chromatography and validation using NMR (e.g., 1^1H, 13^13C) and high-resolution mass spectrometry (HRMS) .
  • Step 3 : Crystallization for structural confirmation via X-ray diffraction (using SHELXL for refinement) .

Q. Q2. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Structure Solution : SHELXT is used for space-group determination and initial phasing, leveraging intensity data and elemental composition .
  • Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. Residual electron density maps resolve disorder in flexible substituents (e.g., pyrrolidinylmethyl groups) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in bioactivity data (e.g., tyrosinase inhibition) across structurally similar chromenones?

Methodological Answer :

  • Comparative Analysis : Cross-reference IC50_{50} values of analogs (e.g., 7,8-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one: IC50_{50} = 82.8 µM) to identify substituent effects .
  • Experimental Validation : Replicate assays under standardized conditions (pH, enzyme concentration) to rule out variability. Use kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of conflicting analogs and validate hypotheses .

Q. Q4. What advanced experimental designs are recommended for studying environmental fate or metabolic pathways of this compound?

Methodological Answer :

  • Environmental Fate : Use OECD Guideline 307 for soil degradation studies, monitoring abiotic (hydrolysis, photolysis) and biotic (microbial) transformations. Analyze metabolites via LC-MS/MS .
  • Metabolic Pathways : Employ hepatic microsome assays (e.g., human CYP450 isoforms) to identify phase I/II metabolites. Cross-validate with in silico tools like Meteor (Lhasa Limited) .

Q. Q5. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

Methodological Answer :

  • SAR Studies : Replace the 8-pyrrolidinylmethyl group with bulkier substituents (e.g., piperidinyl) to improve steric hindrance and reduce off-target interactions.
  • Toxicity Screening : Use zebrafish embryo assays (OECD 236) for acute toxicity and Ames tests for mutagenicity. Compare results with structural analogs (e.g., 7-amino-2-phenylchromen-4-one toxicity data) .

Data Analysis and Interpretation

Q. Q6. How should researchers analyze crystallographic data when anisotropic displacement parameters (ADPs) suggest disorder?

Methodological Answer :

  • Modeling Disorder : Split the disordered moiety (e.g., pyrrolidinylmethyl) into two conformers in SHELXL. Refine occupancy ratios and apply geometric restraints to avoid overparameterization .
  • Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and R1/Rfree convergence to ensure model reliability .

Q. Q7. What statistical frameworks are suitable for analyzing dose-response relationships in bioactivity studies?

Methodological Answer :

  • Dose-Response Modeling : Fit data to a four-parameter logistic curve (4PL) using GraphPad Prism. Report EC50_{50}/IC50_{50} with 95% confidence intervals.
  • Outlier Handling : Apply Grubbs’ test to exclude outliers and ensure reproducibility across replicates .

Methodological Pitfalls and Solutions

Q. Q8. How can researchers address low yields in the Mannich reaction during synthesis?

Methodological Answer :

  • Optimization Steps :
    • Adjust formaldehyde equivalents (1.2–1.5 eq.) and reaction time (12–24 hrs).
    • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
    • Monitor reaction progress via TLC and quench unreacted reagents with aqueous NaHCO3_3.

Q. Q9. What are common errors in interpreting 1^11H NMR spectra of chromenones, and how can they be mitigated?

Methodological Answer :

  • Pitfalls : Overlapping signals (e.g., aromatic protons at δ 6.5–8.0 ppm) and dynamic effects from tautomerism.
  • Solutions : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. Compare spectra with DFT-calculated chemical shifts (Gaussian 09) .

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